Homosalate

描述

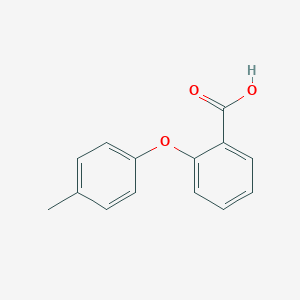

Homosalate (HMS) is a salicylate molecule commonly used in sunscreen formulations to protect against the harmful effects of ultraviolet (UV) radiation. It functions by absorbing UV radiation, thereby preventing it from penetrating the skin and causing damage. The compound has been included in commercial sunscreens due to its ability to provide photoprotection, particularly in the UVB range (290-320 nm) .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of homosalate, they do provide insights into the synthesis of related organic compounds. For instance, homoenolates, which are species containing anionic carbon beta to a carbonyl group, can be generated by NHC (nucleophilic heterocyclic carbene) catalysis from enals. These homoenolates are then used in various carbon-carbon bond-forming reactions, leading to the synthesis of a range of organic compounds . Although this information is not directly about homosalate, it highlights the types of synthetic methods that might be used in the synthesis of complex organic molecules like homosalate.

Molecular Structure Analysis

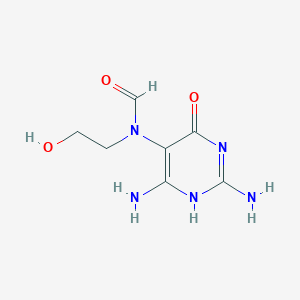

The molecular structure of homosalate allows it to undergo an excited state intramolecular proton transfer (ESIPT) when it absorbs UVB radiation. This process involves the enol tautomer of HMS converting to the keto tautomer, which then dissipates the excess energy predominantly non-radiatively. This mechanism is crucial for its function as a UV filter .

Chemical Reactions Analysis

Homosalate's chemical reactions are primarily associated with its role as a UV filter. Upon photoexcitation, homosalate undergoes ESIPT, which is a key reaction that allows it to act as a photoprotective agent. The studies also suggest the presence of a second conformer of HMS that may not undergo ESIPT, indicating the complexity of its photophysical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of homosalate that make it an effective UV filter include its ability to absorb UVB radiation and its photostability, as indicated by the non-radiative dissipation of energy following ESIPT. However, there are concerns about its safety, as homosalate has been reported to be toxic to marine organisms and to exhibit estrogenic activity. It has been detected in human placental tissues, and studies have shown that it can affect the survival, proliferation, and invasiveness of human trophoblast cells. Homosalate has also been shown to modulate intracellular signaling pathways, including PI3K/AKT and MAPK pathways, which are involved in cell survival and differentiation . Additionally, there are concerns about its genotoxic effects, as it has been shown to increase DNA migration in a concentration and time-dependent manner .

Relevant Case Studies

Case studies involving homosalate have primarily focused on its potential endocrine-disrupting effects and its impact on human health. For example, one study found that homosalate promoted the death of human trophoblast cells and induced endoplasmic reticulum stress and mitochondrial morphological disturbances. It also inhibited the invasion of these cells and modulated important signaling pathways . Another study assessed the genotoxicity of homosalate in cosmetics, revealing that it could be genotoxic at higher concentrations and with longer incubation times . These case studies highlight the need for caution in the use of homosalate-containing products, especially by vulnerable populations such as pregnant women.

科学研究应用

1. 对人类滋养层细胞的影响

- Homosalate,常用于防晒霜中,已被研究其对人类滋养层细胞的影响。研究表明,它可以以剂量依赖的方式减少这些细胞的增殖,促进细胞死亡,并提高脂质过氧化和细胞内Ca2+浓度。此外,它还诱导内质网应激,导致线粒体形态紊乱,并抑制细胞侵袭。已注意到磷脂酰肌醇-3激酶(PI3K)/AKT和丝裂原活化蛋白激酶(MAPK)信号通路在这些效应中的参与,表明可能存在内分泌干扰效应(Yang et al., 2018)。

2. 遗传毒性评估

- Homosalate的遗传毒性效应一直是研究的课题,特别是在化妆品中的使用背景下。研究表明,Homosalate可以以浓度和时间依赖的方式引起DNA损伤。这凸显了对其遗传毒性效应及对人类健康的影响需要进一步研究(Yazar & Gökçek, 2018)。

3. 大鼠体内药代动力学

- 已进行了关于Homosalate经皮应用后在大鼠体内药代动力学的研究。一项研究开发了一种用于分析大鼠血浆中Homosalate的高效液相色谱-串联质谱(HPLC-MS/MS)方法。该研究为了解Homosalate在生物系统中经皮应用后的吸收和浓度提供了见解,这对于了解其对健康的潜在影响至关重要(Kim et al., 2014)。

4. HPLC方法的开发

- 开发检测和定量产品中Homosalate的方法是研究的重要方面。已开发了一种新型的高压液相色谱(HPLC)方法,用于测定防晒产品中的Homosalate。这种方法对于跟踪商业产品中Homosalate的浓度并确保其保持在安全限度内至关重要(Imamović等,2017)。

5. 口红中的超临界流体萃取

- 一项研究调查了防晒口红中Homosalate的超临界流体萃取。这种方法使用超临界CO2和乙醇作为改性剂,提供了高效的回收,并且由于其低溶剂消耗而被认为是一种绿色程序。这些方法对于评估各种化妆品中Homosalate的存在和浓度至关重要(Salvador et al., 2001)。

6. 生理基础动力学建模

- 利用非动物方法评估Homosalate等化学物质的安全性已经导致生理基础动力学(PBK)模型的发展。这些模型模拟体内数据,并有助于了解不同情况下Homosalate的内部暴露,有助于非动物风险评估(Najjar et al., 2022)。

7. 大鼠经皮吸收和暴露评估

- 已进行了关于大鼠体外经皮吸收、分布和暴露评估的羟基苯甲酸辛酯的研究。该研究涉及防晒霜配方的制备以及评估羟基苯甲酸辛酯在大鼠皮肤上体外渗透的情况。这项研究为羟基苯甲酸辛酯的生物利用度和药代动力学提供了宝贵信息,这对于风险评估(Kim et al., 2014)至关重要。

8. 光保护机制

- 一项研究探讨了羟基苯甲酸辛酯的光保护机制。研究人员利用各种技术,包括超快激光光谱学和计算方法,揭示了羟基苯甲酸辛酯提供紫外光保护的机制,增进了我们对其作为紫外线过滤剂有效性的理解(Holt et al., 2020)。

未来方向

属性

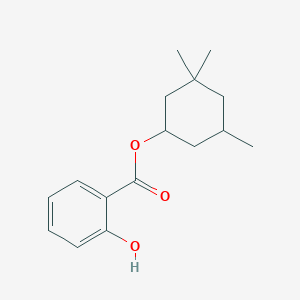

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJONWNBBTCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026241 | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

322 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat). | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Homosalate | |

CAS RN |

118-56-9 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Homosalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homosalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)